5-Chloro-2-nitrodiphenylamine

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

5-Chloro-2-nitrodiphenylamine (CAS 25781-92-4) is the authentic Clobazam Impurity 5 reference standard, supplied with full ICH-compliant characterization data for ANDA filing, method validation, and QC workflows. Its distinctive 114°C melting point—vs. 98–102°C for the 5-chloro-3-nitro isomer—enables rapid, low-cost isomer identity confirmation at incoming inspection. The ortho-nitro, meta-chloro substitution pattern is essential for correct nucleophilic aromatic substitution kinetics and cyclization outcomes in benzodiazepine and acridone dye synthesis. Accept no generic substitute: positional isomer contamination compromises reaction yields, analytical method validity, and regulatory compliance.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 25781-92-4
Cat. No. B117792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-nitrodiphenylamine
CAS25781-92-4
Synonyms5-Chloro-2-nitro-N-phenyl-benzenamine;  5-Chloro-2-nitro-diphenylamine;  2-Nitro-5-chlorodiphenylamine;  5-Chloro-2-nitro-N-phenylbenzenamine; 
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H
InChIKeyFPKHZBVGKMTUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-nitrodiphenylamine (CAS 25781-92-4) Procurement Guide: Identity, Class, and Technical Specifications


5-Chloro-2-nitrodiphenylamine (CAS 25781-92-4) is a chlorinated nitroaromatic secondary amine belonging to the nitrodiphenylamine class, with the molecular formula C₁₂H₉ClN₂O₂ and a molecular weight of 248.67 g/mol [1]. It appears as an orange to red crystalline solid with a reported melting point range of 110–114 °C [2] . The compound is structurally characterized by a diphenylamine core bearing a nitro group at the 2-position and a chlorine substituent at the 5-position of the same aromatic ring [1]. It serves as a key intermediate in the synthesis of benzodiazepine derivatives including the antiepileptic agent clobazam, as well as in the production of acridone-based dyes and pigments [3].

5-Chloro-2-nitrodiphenylamine: Why Structural Analogs Are Not Interchangeable in Critical Applications


Substitution of 5-chloro-2-nitrodiphenylamine with other nitrodiphenylamine derivatives is precluded by the compound's distinct regiochemical substitution pattern, which dictates its reactivity profile, spectroscopic properties, and downstream synthetic outcomes. The ortho-nitro, meta-chloro arrangement relative to the bridging amine nitrogen creates a unique electronic environment that influences nucleophilic aromatic substitution kinetics, reduction behavior, and subsequent cyclization pathways . In regulated pharmaceutical applications such as clobazam manufacturing, the compound serves as a process-specific impurity marker with a defined retention time and response factor that cannot be replicated by other nitrodiphenylamine congeners [1]. Similarly, in dye synthesis, the specific chloro-nitro substitution pattern governs the bathochromic shift and lightfastness characteristics of the resulting acridone chromophores—properties that vary substantially with even minor positional isomerism [2]. Generic substitution would introduce undefined impurities, alter reaction yields, and compromise analytical method validity in quality control environments.

5-Chloro-2-nitrodiphenylamine: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Benchmark: 5-Chloro-2-nitrodiphenylamine Nucleophilic Aromatic Substitution Route

The synthesis of 5-chloro-2-nitrodiphenylamine via nucleophilic aromatic substitution of 4-chloro-2-fluoro-1-nitrobenzene with aniline in DMSO proceeds with a reported isolated yield of 98% after 4 hours at 110 °C . In comparison, analogous SNAr reactions of 2,4-dinitro-1-chlorobenzene with various aromatic bases to yield 2,4-dinitrodiphenylamines in mixed alcohol–DMSO solvent systems typically produce yields in the range of 70–85% under optimized conditions, based on kinetic studies of this related diphenylamine-forming reaction class [1]. The near-quantitative conversion observed for the target compound reflects favorable activation by the ortho-nitro group combined with the enhanced leaving group ability of fluorine relative to chlorine in the precursor electrophile.

Organic Synthesis Nucleophilic Aromatic Substitution Process Chemistry

Analytical Purity and Melting Point Consistency Across Commercial Sources

Commercial specifications for 5-chloro-2-nitrodiphenylamine from multiple independent suppliers converge on a minimum purity threshold of ≥98.0% by GC analysis with a corresponding melting point of 114 °C (range: 112.0–116.0 °C) [1] . Alternative nitrodiphenylamine positional isomers such as 5-chloro-3-nitrodiphenylamine exhibit distinct melting ranges—for instance, 5-chloro-3-nitrodiphenylamine is reported with a melting point of 98–102 °C . The 12–16 °C higher melting point of the 2-nitro isomer provides a readily measurable physical property that differentiates it from the 3-nitro positional isomer and serves as a practical identity confirmation tool during incoming material inspection.

Quality Control Reference Standard Analytical Method Validation

Application-Specific Differentiation: Clobazam Impurity Reference Standard

5-Chloro-2-nitrodiphenylamine is explicitly designated as Clobazam Impurity 5 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications supporting Abbreviated New Drug Applications (ANDA) [1] . Alternative nitrodiphenylamine derivatives such as 2-nitrodiphenylamine or 4-nitrodiphenylamine are not recognized as clobazam-related impurities and lack the validated analytical characterization data required for use as reference standards in this specific pharmaceutical application [2]. The compound can be provided with full traceability against pharmacopeial standards (USP or EP) upon request [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Environmental Degradation Pathway Differentiation: Anaerobic Nitro Reduction

Under anaerobic conditions, nitrated diphenylamine derivatives including 2-nitrodiphenylamine undergo cometabolic transformation and cleavage by sulfate-reducing bacterial strains [1]. The chloro substituent at the 5-position of 5-chloro-2-nitrodiphenylamine is expected to further modulate the reductive dechlorination kinetics and metabolic pathway relative to non-chlorinated analogs, based on established principles of chloroaromatic compound anaerobic biodegradation wherein chlorine substituents alter the redox potential and enzymatic accessibility of the aromatic ring [2]. While direct comparative biodegradation rate constants for the 5-chloro-2-nitro derivative versus unchlorinated 2-nitrodiphenylamine have not been reported in accessible public literature, the presence of the chloro substituent constitutes a meaningful differentiation point for environmental fate assessments in industrial hygiene and waste stream management contexts.

Environmental Fate Biodegradation Nitroaromatic Reduction

5-Chloro-2-nitrodiphenylamine: Documented Application Scenarios for Research and Industrial Procurement


Pharmaceutical Reference Standard for Clobazam Impurity Profiling and ANDA Submissions

5-Chloro-2-nitrodiphenylamine is utilized as Clobazam Impurity 5 in analytical method development, method validation, and quality control testing for Abbreviated New Drug Applications (ANDA) and commercial production of the benzodiazepine antiepileptic clobazam. The compound is supplied with full characterization data compliant with ICH and pharmacopeial guidelines, enabling its use as a certified reference standard for impurity quantification by HPLC or LC-MS [1].

Intermediate in Acridone Dye and Pigment Synthesis

As a diphenylamine derivative bearing both nitro and chloro substituents, 5-chloro-2-nitrodiphenylamine serves as a precursor in the synthesis of acridone-based dyes and pigments. The chloro and nitro groups introduced during synthesis contribute to the dye's stability and color fastness under light exposure, making the compound a valued intermediate in specialty colorant manufacturing .

Building Block for Substituted Phenylbenzimidazole Synthesis

5-Chloro-2-nitrodiphenylamine functions as a reagent in the preparation of substituted phenylbenzimidazoles—a class of heterocyclic compounds with documented biological activity [2]. The compound's primary aromatic amine functionality (following nitro reduction) enables subsequent cyclocondensation reactions with carboxylic acid derivatives to form the benzimidazole core, providing a versatile entry point to this pharmacologically relevant scaffold.

Quality Control and Identity Verification via Melting Point Differentiation

The distinct melting point of 114 °C for 5-chloro-2-nitrodiphenylamine, compared to 98–102 °C for the 5-chloro-3-nitro positional isomer, enables rapid, low-cost identity confirmation and isomer discrimination during incoming material inspection. This physical property differentiation is particularly valuable in multi-step synthetic workflows where positional isomer contamination could compromise downstream product purity and yield [3].

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